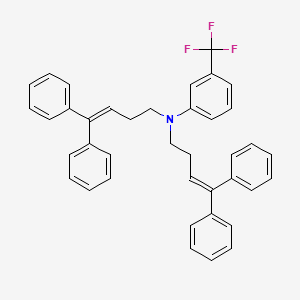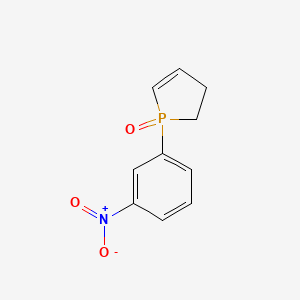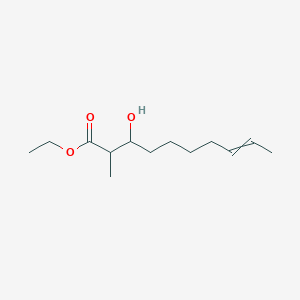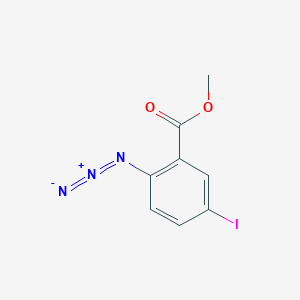
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted benzenamines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of trifluoromethyl and diphenyl groups in its structure suggests potential unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzenamine Core: Starting with aniline, various substituents can be introduced through electrophilic aromatic substitution reactions.
Introduction of Diphenylbutenyl Groups: The diphenylbutenyl groups can be attached via Friedel-Crafts alkylation or similar reactions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
化学反応の分析
Types of Reactions
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- would depend on its specific interactions with molecular targets. Potential pathways could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
類似化合物との比較
Similar Compounds
Benzenamine, N,N-diphenyl-: Lacks the butenyl and trifluoromethyl groups.
Benzenamine, N,N-bis(4-butenyl)-: Lacks the diphenyl and trifluoromethyl groups.
Benzenamine, N,N-bis(4,4-diphenyl)-: Lacks the butenyl and trifluoromethyl groups.
Uniqueness
The presence of both diphenylbutenyl and trifluoromethyl groups in Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- makes it unique compared to other similar compounds. These groups can impart distinct chemical properties and reactivity, making it valuable for specific applications.
特性
CAS番号 |
501078-01-9 |
|---|---|
分子式 |
C39H34F3N |
分子量 |
573.7 g/mol |
IUPAC名 |
N,N-bis(4,4-diphenylbut-3-enyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C39H34F3N/c40-39(41,42)35-24-13-25-36(30-35)43(28-14-26-37(31-16-5-1-6-17-31)32-18-7-2-8-19-32)29-15-27-38(33-20-9-3-10-21-33)34-22-11-4-12-23-34/h1-13,16-27,30H,14-15,28-29H2 |
InChIキー |
MWDMGXITELEWPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)








![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)

![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
